4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) group, which has been extensively researched for use in photovoltaics and as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications . .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance , which may influence its bioavailability.
Result of Action
The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound exhibits aggregated-induced emission (AIE) properties, which are attributed to its photoactive BTZ core and nonplanar geometry . It also behaves as a molecular heterogeneous photosensitizer for the production of singlet oxygen under continuous flow conditions .
Properties
IUPAC Name |
4-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-8-14(10-17(22)24-11)25-13-4-6-21(7-5-13)18(23)12-2-3-15-16(9-12)20-26-19-15/h2-3,8-10,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOYNMLBVBEZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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